Trans-2-benzoyl-cyclopropanecarboxylic acid
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Overview
Description
Trans-2-benzoyl-cyclopropanecarboxylic acid is a chiral compound characterized by the presence of a cyclopropane ring substituted with a benzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-benzoyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of diazo esters with alkenes to form cyclopropane derivatives, followed by selective transformations of the vinyl and ester groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the desired enantiomeric purity and chemical stability.
Chemical Reactions Analysis
Types of Reactions
Trans-2-benzoyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Trans-2-benzoyl-cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Trans-2-benzoyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid: A related compound with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Another chiral compound with different functional groups.
Uniqueness
Trans-2-benzoyl-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(1S,2S)-2-benzoylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZSGYYDOQYLNR-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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